5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-propyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its methyl and propyl groups may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-3-4-9-7-10-11-8(2)5-6-13(10)12-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
MDGWVXWNZZNIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2CCC(NC2=C1)C |
Origin of Product |
United States |
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